molecular formula C15H19N3O B2781998 (1-(3-Methylquinoxalin-2-yl)piperidin-4-yl)methanol CAS No. 1271008-96-8

(1-(3-Methylquinoxalin-2-yl)piperidin-4-yl)methanol

Cat. No. B2781998
CAS RN: 1271008-96-8
M. Wt: 257.337
InChI Key: GBCPVSDTHRJMLN-UHFFFAOYSA-N
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Description

(1-(3-Methylquinoxalin-2-yl)piperidin-4-yl)methanol, also known as MQPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MQPM is a novel compound that belongs to the class of piperidine derivatives and has been found to exhibit promising pharmacological properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using (1-(3-Methylquinoxalin-2-yl)piperidin-4-yl)methanol in lab experiments is its high potency and selectivity. This compound has been found to exhibit low toxicity and minimal side effects, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its limited solubility, which can affect its bioavailability and efficacy.

Future Directions

There is still much to be explored regarding the potential therapeutic applications of (1-(3-Methylquinoxalin-2-yl)piperidin-4-yl)methanol. Future research should focus on understanding the exact mechanism of action of this compound and its interaction with various receptors and signaling pathways. Additionally, further studies should investigate the efficacy and safety of this compound in animal models and clinical trials. The development of novel formulations and delivery systems for this compound can also improve its bioavailability and efficacy.

Synthesis Methods

The synthesis of (1-(3-Methylquinoxalin-2-yl)piperidin-4-yl)methanol involves the reaction of 3-methylquinoxaline-2-carbaldehyde with piperidine-4-carboxylic acid, followed by reduction with sodium borohydride to yield this compound. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR, IR, and HPLC.

Scientific Research Applications

(1-(3-Methylquinoxalin-2-yl)piperidin-4-yl)methanol has been studied extensively for its potential therapeutic applications in various fields such as neuroscience, oncology, and cardiovascular diseases. In neuroscience, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation. In oncology, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular diseases, this compound has been found to have vasodilatory effects and improve cardiac function.

properties

IUPAC Name

[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-11-15(18-8-6-12(10-19)7-9-18)17-14-5-3-2-4-13(14)16-11/h2-5,12,19H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCPVSDTHRJMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCC(CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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